Methothrin

Overview

Description

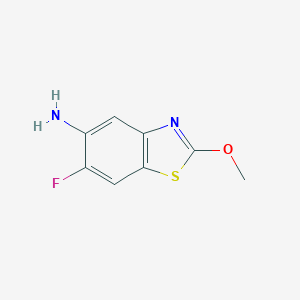

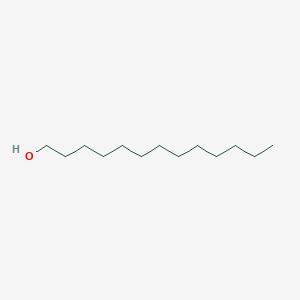

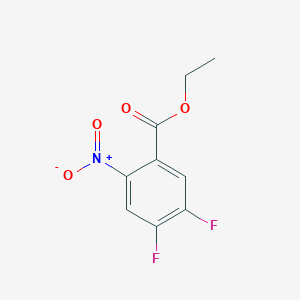

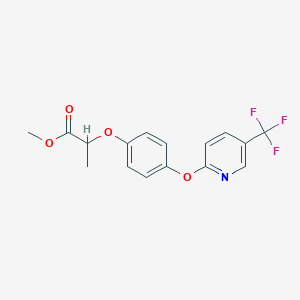

Methothrin is a chemical compound with the molecular formula C19H26O3 . It is used in various applications, including as a reference standard for environmental testing .

Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . The structure includes various functional groups and bonds, contributing to its unique properties .

Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 369.6±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 90.1±0.3 cm3, and a polar surface area of 36 Å2 .

Scientific Research Applications

Methotrexate in Rheumatoid Arthritis and Autoimmune Diseases

Methotrexate is widely used in the treatment of rheumatoid arthritis (RA) and other autoimmune diseases. It has been proven to be effective in ameliorating arthritis symptoms and reducing hepatotoxicity when combined with other agents. For instance, combining methotrexate with curcumin significantly mitigated hepatotoxicity induced by methotrexate, enhancing its anti-arthritic action (Banji et al., 2011). Similarly, studies have shown that methotrexate combined with other herbal medicines like Andrographolide or Withania somnifera root, provided improved therapeutic outcomes in treating RA (Fenfen Li et al., 2018; Apurva Gupta & Singh, 2014).

Methotrexate in Cancer Treatment

Methotrexate is also an essential drug in cancer treatment, especially in hematological malignancies like acute lymphoblastic leukemia. It's crucial for understanding individual variations in methotrexate toxicity and response, impacting the effectiveness of cancer therapy. Studies on genetic variations affecting methotrexate pharmacokinetics and pharmacodynamics have been pivotal in optimizing cancer treatment (Schmiegelow, 2009).

Methotrexate in Dermatological Conditions

Methotrexate has found applications in dermatology, particularly in the treatment of psoriasis. Research has focused on its mode of administration, dosing guidelines, and interaction with other medications, providing valuable insights into its use for skin conditions (Bangert & Costner, 2007).

Methotrexate in Understanding Drug-induced Cytotoxicity and Teratogenesis

Research using models like Drosophila has been instrumental in understanding the cytotoxicity and teratogenic effects of methotrexate. This has provided insights into its effects on gene expression and developmental processes, relevant for understanding its impact on human health (Affleck & Walker, 2008).

Methotrexate in Other Rheumatic Disorders

Apart from RA, methotrexate has been recommended for use in other rheumatic disorders. Studies have outlined its efficacy, safety profile, and guidelines for usage, emphasizing its role as a disease-modifying anti-rheumatic drug (Visser et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

Methothrin is a synthetic pyrethroid insecticide . The primary targets of this compound are the voltage-gated sodium channels in the nerve cells of insects . These channels play a crucial role in the generation and propagation of action potentials, which are the electrical signals responsible for nerve impulse transmission .

Mode of Action

This compound acts by disrupting the normal functioning of the nervous system in insects . It binds to the voltage-gated sodium channels, altering their structure and prolonging their open state . This results in an excessive influx of sodium ions into the nerve cells, leading to repetitive and uncontrolled firing of action potentials . The overstimulation of the nervous system eventually leads to paralysis and death of the insect .

Biochemical Pathways

It is known that this compound’s action on the voltage-gated sodium channels disrupts the normal electrochemical gradients in the nerve cells . This disruption affects various downstream processes, including neurotransmitter release and muscle contraction .

Pharmacokinetics

Like other pyrethroids, this compound is likely to be rapidly absorbed and distributed throughout the body following ingestion or dermal exposure . It is expected to be metabolized in the liver and excreted primarily via the urine .

Result of Action

The primary result of this compound’s action is the disruption of the normal functioning of the insect’s nervous system, leading to paralysis and death . On a molecular level, this compound alters the structure and function of the voltage-gated sodium channels, causing an excessive influx of sodium ions into the nerve cells . On a cellular level, this results in uncontrolled firing of action potentials and overstimulation of the nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature, humidity, and pH can affect the stability and persistence of this compound in the environment . Furthermore, the presence of other chemicals or pollutants can potentially interfere with the action of this compound . Therefore, these factors should be considered when using this compound for pest control .

Biochemical Analysis

Biochemical Properties

Methothrin, like other pyrethroids, works by disrupting the normal functioning of the nervous system in insects . It does this by interacting with voltage-gated sodium channels in nerve cells, prolonging their opening and causing repetitive nerve impulses . This leads to paralysis and eventual death of the insect .

Cellular Effects

While this compound is designed to target insects, it can also have effects on non-target organisms, including mammalian cells. In these cells, this compound can cause oxidative stress, leading to cellular damage . It can also affect gene expression, altering the normal functioning of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with voltage-gated sodium channels in nerve cells . By binding to these channels, this compound alters their normal functioning, causing them to remain open for longer periods of time . This leads to a continuous influx of sodium ions, causing repetitive nerve impulses and eventual paralysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Initially, exposure to this compound can cause acute symptoms such as tremors and hyperexcitability . Over time, however, these symptoms may subside as the organism’s metabolic systems work to break down and eliminate the compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary depending on the dosage. At low doses, this compound can cause symptoms such as tremors and hyperexcitability . At higher doses, however, these symptoms can become more severe, potentially leading to paralysis and death .

Metabolic Pathways

This compound is metabolized in the body through various metabolic pathways. These pathways involve several enzymes and cofactors, which work together to break down this compound into less toxic compounds that can be eliminated from the body .

Transport and Distribution

This compound is distributed throughout the body after absorption, reaching various tissues and organs . It is transported in the body bound to plasma proteins, and its distribution is influenced by factors such as blood flow and the permeability of tissue barriers .

Subcellular Localization

Within cells, this compound is thought to localize primarily in the cytoplasm . It can also interact with various subcellular structures, including the cell membrane and certain organelles . These interactions can influence the activity and function of this compound within the cell .

properties

IUPAC Name |

[4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-13(2)10-16-17(19(16,3)4)18(20)22-12-15-8-6-14(7-9-15)11-21-5/h6-10,16-17H,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNBIMLHUAWKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40912012 | |

| Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34388-29-9, 11114-02-6 | |

| Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34388-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methothrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011114026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methoxymethyl)benzyl chrysanthemummonocarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-3,4-diol](/img/structure/B166916.png)